Cas no 887456-23-7 (1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane)

1-Cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane is a diazepane-based compound featuring a cyclopropanecarbonyl moiety and a methanesulfonylphenyl substituent. Its unique structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for drug development. The cyclopropane ring enhances metabolic stability, while the methanesulfonyl group may improve solubility and binding affinity in biological systems. This compound’s rigid framework and functional group diversity make it a promising candidate for targeting central nervous system (CNS) receptors or enzymes. Its synthetic versatility allows for further derivatization, enabling exploration of structure-activity relationships in pharmacological research. Suitable for controlled laboratory use under standard safety protocols.
1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane structure
887456-23-7 structure
商品名:1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
CAS番号:887456-23-7
MF:C16H22N2O3S
メガワット:322.422482967377
CID:5309708
PubChem ID:3578987

1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane 化学的及び物理的性質

名前と識別子

    • AKOS040878736
    • 887456-23-7
    • 1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
    • F6802-6807
    • 1-(CYCLOPROPYLCARBONYL)-4-(4-(METHYLSULFONYL)PHENYL)-1,4-DIAZEPANE
    • Cyclopropyl[hexahydro-4-[4-(methylsulfonyl)phenyl]-1H-1,4-diazepin-1-yl]methanone
    • インチ: 1S/C16H22N2O3S/c1-22(20,21)15-7-5-14(6-8-15)17-9-2-10-18(12-11-17)16(19)13-3-4-13/h5-8,13H,2-4,9-12H2,1H3
    • InChIKey: SCASCEZGAVTRQC-UHFFFAOYSA-N
    • ほほえんだ: C(C1CC1)(N1CCCN(C2=CC=C(S(C)(=O)=O)C=C2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 322.13511374g/mol
  • どういたいしつりょう: 322.13511374g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 502
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 66.1Ų

じっけんとくせい

  • 密度みつど: 1.275±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 575.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 1.77±0.40(Predicted)

1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6802-6807-2μmol
1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
887456-23-7
2μmol
$85.5 2023-09-07
Life Chemicals
F6802-6807-20mg
1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
887456-23-7
20mg
$148.5 2023-09-07
Life Chemicals
F6802-6807-50mg
1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
887456-23-7
50mg
$240.0 2023-09-07
Life Chemicals
F6802-6807-100mg
1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
887456-23-7
100mg
$372.0 2023-09-07
Life Chemicals
F6802-6807-30mg
1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
887456-23-7
30mg
$178.5 2023-09-07
Life Chemicals
F6802-6807-10mg
1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
887456-23-7
10mg
$118.5 2023-09-07
Life Chemicals
F6802-6807-75mg
1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
887456-23-7
75mg
$312.0 2023-09-07
Life Chemicals
F6802-6807-2mg
1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
887456-23-7
2mg
$88.5 2023-09-07
Life Chemicals
F6802-6807-4mg
1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
887456-23-7
4mg
$99.0 2023-09-07
Life Chemicals
F6802-6807-40mg
1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane
887456-23-7
40mg
$210.0 2023-09-07

1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane 関連文献

1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepaneに関する追加情報

Research Brief on 1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane (CAS: 887456-23-7)

1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane (CAS: 887456-23-7) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique diazepane core and functionalized cyclopropane and methanesulfonylphenyl groups, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.

The synthesis of 1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane involves a multi-step process that ensures high yield and purity. Key steps include the cyclopropanation of the carbonyl group and the introduction of the methanesulfonylphenyl moiety. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity of the compound. These synthetic and analytical efforts are critical for ensuring the reproducibility and scalability of the compound for preclinical and clinical studies.

Pharmacological evaluations of 1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane have revealed its potential as a modulator of specific biological targets. Preliminary in vitro studies indicate that the compound exhibits high affinity for certain G-protein-coupled receptors (GPCRs), which are implicated in a range of diseases including neurological disorders and inflammatory conditions. The methanesulfonylphenyl group is believed to enhance the compound's binding affinity and selectivity, making it a valuable tool for target validation and drug discovery.

In vivo studies have further demonstrated the compound's therapeutic potential. Animal models of disease have shown that 1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane can effectively cross the blood-brain barrier, suggesting its utility in treating central nervous system (CNS) disorders. Additionally, the compound has exhibited favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life, which are essential for its development as a drug candidate.

Recent research has also explored the safety profile of 1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane. Toxicity studies in rodents have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings support the continued investigation of the compound in more advanced preclinical and clinical trials. However, further studies are needed to fully elucidate its long-term safety and efficacy.

The potential applications of 1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane extend beyond its immediate therapeutic uses. Its unique chemical structure and biological activity make it a valuable probe for studying receptor-ligand interactions and signal transduction pathways. Researchers are also exploring its potential as a scaffold for the development of analogs with improved pharmacological properties.

In conclusion, 1-cyclopropanecarbonyl-4-(4-methanesulfonylphenyl)-1,4-diazepane (CAS: 887456-23-7) represents a promising compound in the field of chemical biology and pharmaceutical research. Its synthesis, pharmacological properties, and safety profile have been well-characterized, paving the way for its further development as a therapeutic agent. Ongoing and future studies will be crucial in determining its full potential and translating these findings into clinical applications.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.